N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide - 921999-03-3

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Catalog Number: EVT-3115445
CAS Number: 921999-03-3
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a derivative of dihydropyrimidine and crystallizes in two polymorphs, triclinic and monoclinic. The dihydropyrimidine ring adopts a screw-boat conformation.

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is another dihydropyrimidinone derivative, where the dihydropyrimidinone ring adopts a flattened boat conformation.

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is part of a multi-component crystal structure containing dimethylformamide and water. The dihydropyrimidine ring is present in this compound as well.

N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

Compound Description: This class of compounds, prepared via a BiCl3-catalyzed imino Diels-Alder cycloaddition, demonstrates the utility of this reaction for constructing tetrahydroquinoline derivatives.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: These novel Biginelli dihydropyrimidines were synthesized and screened for antimicrobial, antifungal, and antimalarial activities, showcasing the potential therapeutic applications of this class of compounds.

N-(3-chloro-2-oxo-4-substituted azetidin-1-yl)-2-(naphthalen-1-yl)acetamide Derivatives

Compound Description: These compounds were synthesized and evaluated for their antiparkinson's activity using the 6-Hydroxydopamine lesioned rat's model. Notably, a derivative with a nitrophenyl group exhibited promising activity.

4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl)pyrazole[5,1-c][1,2,4]triazine-3-carboxamide (5c) (TFC)

Compound Description: This compound exhibited strong antitumor activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2) in MTT assays, highlighting its potential as a lead compound for anticancer drug development.

N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyanoacetamide

Compound Description: This compound served as a key intermediate in synthesizing various polyheterocyclic compounds, demonstrating the versatility of pyrazolo[3,4-b]pyridine as a building block.

N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides

Compound Description: These compounds were synthesized from a key intermediate, 3-hydroxyquinoxaline-2-carbohydrazide, showcasing the versatility of this scaffold for accessing diverse heterocyclic systems.

N-((3S,4S)-3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-((R)-3-(Aryl)-6,7-dihydroimidazo [2',1':2,3]thiazolo [5,4-d]isoxazole-2(3H)-yl)acetamide

Compound Description: These β-lactams were synthesized from a thiazoloisoxazole derivative, highlighting the synthetic accessibility of complex heterocyclic systems through multistep reactions.

Compound Description: This compound is a representative example of 1,2,3,4-tetrahydroisoquinoline derivatives, which demonstrate potential pharmaceutical applications as medicinal agents.

2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide

Compound Description: This compound, synthesized via a microwave-assisted method, exemplifies the use of microwave irradiation for rapid and efficient synthesis of complex heterocyclic compounds containing both pyrazolone and oxadiazole moieties.

2-cyano-N-[(1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxo-3H-pyrazol-4-yl)]acetamide

Compound Description: This key intermediate played a crucial role in synthesizing diverse pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines, highlighting its versatility in accessing a wide range of biologically relevant heterocycles.

(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

Compound Description: This compound was used as a key intermediate for the synthesis of several series of new compounds, including Schiff's bases, hydrazides, and heterocyclic derivatives, highlighting the utility of this scaffold for accessing diverse chemical space.

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: R-VK4-40 is a novel, highly selective dopamine D3 receptor antagonist that shows promise in treating opioid and cocaine use disorders. Notably, unlike some other D3 antagonists, it does not have adverse cardiovascular effects in the presence of cocaine or oxycodone.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. It binds to both the minor and major pockets of the transmembrane domains of CXCR3.

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-phenyl]-N-ethyl-acetamide

Compound Description: This compound is a pharmaceutical agent synthesized using a novel process involving a new hydrochloride intermediate. The synthesis focuses on achieving high purity levels for therapeutic applications.

3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

Compound Description: This compound serves as a key intermediate for synthesizing various triazoloquinazolinone derivatives, demonstrating the versatility of this scaffold for generating diverse heterocyclic structures.

N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide

Compound Description: This compound was utilized as a key intermediate in the synthesis of novel naphthofuran derivatives that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide (TTA-A2)

Compound Description: TTA-A2 is a synthetic T-type calcium channel inhibitor with potential therapeutic applications for various diseases, including epilepsy, sleep disorders, hypertension, and cancer. It shares a common mechanism of action with endogenous signaling lipids, such as anandamide and ω3-fatty acids.

2-(benzoxazol-2-ylthio)-N'-substituted acetohydrazide Schiff bases

Compound Description: These compounds were used as intermediates for synthesizing novel thiazolidinone and azetidinone derivatives that showed promising antioxidant and anti-inflammatory activities, highlighting the potential of these heterocycles for developing new therapeutic agents.

trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones

Compound Description: This class of compounds, synthesized via a novel seven-step process, acts as cholesterol inhibitors and exhibits hypolipidemic and hypocholesterolemic properties, showcasing their potential in treating cardiovascular diseases.

N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

Compound Description: This coumarin derivative, synthesized through a multi-step process, exhibited significant antioxidant activity in various assays, highlighting the potential of coumarins as potent antioxidants.

N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides

Compound Description: These complex compounds were synthesized through a multi-step process involving a common Schiff base intermediate and were evaluated for their antibacterial activity, showcasing the potential of these complex heterocyclic systems for developing new antimicrobial agents.

3-{2-[6-(pyrrolidin-1-yl-sulfonyl)-1,2,3,4-tetrahydroquinoline]-2-oxoethyl}-2-propylquinazolin-4(3H)-one (3e)

Compound Description: This compound exhibited significant antitumor activity against various human tumor cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, breast cancer, and colon cancer. Its potency was even higher than that of 5-fluorouracil, a standard anticancer drug.

N-[7-[5(R)-[7-[1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-pyridinyl]-6-methyl-7-oxo-1(E),3(E),5(E)-heptatrienyl]tetrahydro-3(S),4(R)-dihydroxyfuran-2(S)-yl]-6(S)-methoxy-5,7(R)-dimethyl-2(E),4(E)-heptadienyl]-α(S)-ethyl-5,5-dimethyltetrahydro-2(R),3(R),4(R)-trihydroxy-6(S)-[1(E),3(Z)-pentadienyl]-2H-pyran-2-acetamide (Aurodox)

Compound Description: Aurodox is a complex antibiotic with a unique structure containing multiple chiral centers and exocyclic double bonds. It is structurally related to mocimycin (kirromycin) and exhibits activity against Gram-positive microorganisms.

N-(n-ethyl-1,2,3,4-tetrahydroquinolin-4-il) acetamide

Compound Description: This compound, synthesized using a multicomponent imino-Diels-Alder methodology, belongs to a series of tetrahydroquinoline derivatives evaluated for their antimicrobial activity.

(6-fluor-2-pentyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamide

Compound Description: This tetrahydroquinoline derivative displayed significant antimicrobial activity against Pseudomonas aeruginosa.

N-(6-nitro-2-penthyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamide

Compound Description: This tetrahydroquinoline derivative showed significant antimicrobial activity against Pseudomonas aeruginosa.

N-(6-Chloro-2-etil-1,2,3,4-(tetrahidro)quinolin-4-il) formamide

Compound Description: This tetrahydroquinoline derivative displayed significant antimicrobial activity against Pseudomonas aeruginosa.

(R)-N-[2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl]acetamide (L-768,673)

Compound Description: L-768,673 is a selective inhibitor of the slowly activating delayed rectifier potassium current (IKs). This compound is used in cardiovascular research to investigate the role of IKs in cardiac repolarization and arrhythmia development.

2-{(2R)-1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide (Compound 11)

Compound Description: Compound 11 is a high-affinity nonpeptide antagonist of the kinin B1 receptor (B1R), making it a potential therapeutic candidate for various inflammatory conditions and pain management. It demonstrates potent and selective antagonism at both human and rabbit B1R, inhibiting agonist-induced cellular responses.

2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013)

Compound Description: This compound emerged as a potent inhibitor of autotaxin (ATX) from a high-throughput screen, suggesting its potential as a therapeutic agent for treating diseases involving ATX-mediated lysophosphatidic acid production. Its mechanism of action involves binding to the hydrophobic pocket of ATX, blocking substrate access to the active site.

3-(6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-3-yl)-propionic acid tert-butyl ester (Ko143)

Compound Description: Ko143 is a highly potent and selective inhibitor of the breast cancer resistance protein (BCRP). It exhibits cooperative inhibition of BCRP-mediated transport, suggesting the presence of multiple binding sites.

Properties

CAS Number

921999-03-3

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.406

InChI

InChI=1S/C20H22N2O4/c1-3-22-18-10-5-15(12-14(18)4-11-20(22)24)21-19(23)13-26-17-8-6-16(25-2)7-9-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)

InChI Key

QRHPOVDSLVNEFN-UHFFFAOYSA-N

SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.